(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester
Description
“(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester” is a synthetic bicyclic ester with a 7-oxabicyclo[4.1.0]heptene core. Its structure features three stereocenters (1R,5S,6S) and a 1-ethylpropoxy side chain, which contributes to its role as a template for stereochemical studies and organic framework synthesis . The compound is used as an intermediate in synthesizing complex molecules, leveraging its ethylpropoxy group and methyl ester to generate diverse architectures. Research highlights its application in catalysis, where stereochemical outcomes of reactions are influenced by its chiral centers .
Properties
CAS No. |
1234858-94-6 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.299 |
IUPAC Name |
methyl (1S,5R,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-9(5-2)16-10-6-8(13(14)15-3)7-11-12(10)17-11/h6,9-12H,4-5,7H2,1-3H3/t10-,11+,12-/m1/s1 |
InChI Key |
BWNDCLRNSUNXGU-GRYCIOLGSA-N |
SMILES |
CCC(CC)OC1C=C(CC2C1O2)C(=O)OC |
Origin of Product |
United States |
Biological Activity
(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester, commonly referred to as the methyl ester of a bicyclic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is structurally characterized by a bicyclic framework and is primarily noted for its role as an intermediate in the synthesis of neuraminidase inhibitors, which are crucial in antiviral drug development.
- Molecular Formula : C13H20O4
- Molecular Weight : 240.3 g/mol
- CAS Number : 1234858-94-6
- Appearance : Pale yellow semi-solid
- Boiling Point : 320.8 ± 42.0 °C (predicted) .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Neuraminidase Inhibition
This compound serves as an important intermediate in the synthesis of neuraminidase inhibitors, which are vital in treating influenza viruses. Neuraminidase is an enzyme that facilitates the release of new viral particles from infected cells; thus, its inhibition can effectively reduce viral spread.
2. Antiviral Activity
Studies indicate that derivatives of this compound may exhibit antiviral properties beyond neuraminidase inhibition. Research has shown that modifications to the bicyclic structure can enhance efficacy against various viral strains .
3. Catalytic Applications
Recent advancements have demonstrated the use of this compound in catalytic reactions involving carboxylic acids and esters, leading to the formation of amides under mild conditions . This application highlights its versatility in organic synthesis and potential utility in pharmaceutical manufacturing.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Scientific Research Applications
Synthesis of Neuraminidase Inhibitors
Neuraminidase inhibitors are vital in the treatment of influenza and other viral infections. The compound serves as an intermediate in the synthesis of these inhibitors, allowing for the development of new antiviral drugs that can effectively combat viral pathogens .
Preparation of Azidoalkanes
The compound is utilized in the preparation of azidoalkanes, which are important in organic synthesis for creating diverse chemical entities. This application highlights its role in expanding the toolkit available for synthetic chemists .
Pharmaceutical Development
Due to its structural characteristics, (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester is explored in pharmaceutical research as a potential scaffold for drug design, particularly in developing compounds targeting specific biological pathways or diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent and Backbone Variations
The following table compares key structural and functional attributes of the target compound with analogues:
*Estimated based on structural similarity to .
Key Observations:
Bicyclic System :
- The target compound’s 7-oxabicyclo[4.1.0] system has a larger ring strain compared to the 7-oxabicyclo[2.2.1] analogue (), affecting reactivity in cycloaddition reactions .
- The [4.1.0] system provides a rigid scaffold for stereochemical modulation, whereas [2.2.1] systems are more compact and suited for strained intermediates .
Side Chains: The 1-ethylpropoxy group in the target compound introduces steric bulk, which may hinder nucleophilic attacks on the ester carbonyl compared to acetyloxy derivatives () .
Stereochemical Diversity :
Pharmacological and Industrial Relevance
- Acetyloxy Derivatives (): The electron-withdrawing acetyl group increases electrophilicity, making these compounds reactive intermediates in drug synthesis .
- Ethylpropoxy Analogues : The target compound’s branched ether side chain may enhance bioavailability compared to linear chains (e.g., pentan-3-yl-oxy in ), though this requires further validation .
Q & A
Q. What are the established synthetic routes for this compound, and what yields are typically achieved?
The compound is synthesized via a multi-step reaction starting with perchloric acid-mediated cyclization, followed by esterification. Key conditions include:
- Step 1 : Cyclization using perchloric acid (95% yield).
- Step 2 : Esterification with methanol under anhydrous conditions (exact yield not reported but inferred to be high due to optimized protocols) . Researchers should prioritize inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the ester group during synthesis.
Q. How can the stereochemical configuration of the bicyclic core be confirmed?
The absolute stereochemistry (1R,5S,6S) is validated using:
- X-ray crystallography : Resolves spatial arrangement of the bicyclo[4.1.0]heptene system and substituents .
- NMR spectroscopy : Coupling constants (e.g., ) between protons on C5 and C6 confirm the cis-fused oxabicyclo structure . Comparative analysis with known stereoisomers (e.g., (1R,5R,6R)-configured analogs) is critical to rule out epimerization .
Q. What analytical techniques are recommended for purity assessment?
- HPLC-MS : Detects impurities at <0.1% levels, particularly residual starting materials or diastereomers.
- Chiral GC : Confirms enantiomeric excess (>99% in optimized batches) .
- Elemental analysis : Validates molecular formula (C₁₄H₂₂O₄) and rules out hydrate formation .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of the oxabicyclo system?
The formation of the 7-oxabicyclo[4.1.0]heptene scaffold is sensitive to:
- Acid strength : Perchloric acid (strong acid) promotes faster cyclization, minimizing side reactions like epoxide ring-opening .
- Temperature : Lower temperatures (0–5°C) favor the desired endo transition state, while higher temperatures (>25°C) lead to exo byproducts . Computational studies (DFT) suggest that the 1-ethylpropoxy group stabilizes the transition state via steric hindrance, directing cyclization to the observed regiochemistry .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies in shifts (e.g., C3 carboxylate vs. ester signals) can arise from:
- Solvent effects : Use deuterated DMSO to enhance resolution of oxygenated carbons.
- Dynamic stereochemistry : Variable-temperature NMR (-40°C to 25°C) identifies conformational exchange in the bicyclic system . Cross-validation with 2D NMR (HSQC, HMBC) is essential to assign quaternary carbons (e.g., C1, C5) unambiguously .
Q. How can synthetic yield be optimized while minimizing degradation of the oxirane ring?
- Protective groups : Temporarily protect the oxirane oxygen with trimethylsilyl chloride during esterification to prevent ring-opening .
- Catalyst screening : Lewis acids like Zn(OTf)₂ improve esterification efficiency (yield increase by ~15% in pilot studies) .
- Workup protocols : Avoid aqueous extraction; use anhydrous MgSO₄ for drying to preserve hydrolytically sensitive groups .
Q. What methodologies address stability issues during long-term storage?
Degradation pathways include:
- Oxidation : Store under argon at -20°C with antioxidants (e.g., BHT) to inhibit peroxide formation .
- Hydrolysis : Lyophilization reduces water content to <0.01% w/w, extending shelf life to >12 months . Accelerated stability studies (40°C/75% RH for 6 months) correlate with real-time data to predict degradation kinetics .
Contradictory Data Analysis
Q. Why do similar CAS-registered analogs show divergent physicochemical properties?
For example, CAS 171596-14-8 (ethyl ester) vs. CAS 1266663-89-1 (carboxylic acid):
- Polarity differences : The ethyl ester (logP ≈ 2.1) is more lipophilic than the carboxylic acid (logP ≈ -0.5), affecting solubility and chromatographic retention .
- Hydrogen bonding : The free carboxylic acid forms intramolecular H-bonds with the oxirane oxygen, altering melting points (mp 199–201°C vs. 145–148°C for the ester) . Researchers must verify CAS numbers and substituents when comparing literature data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
